Ugt1A1-IN-1

UGT1A1 Non‑competitive inhibition Drug-drug interaction risk

UGT1A1 inhibition studies often suffer from off-target effects of clinical drugs (e.g., erlotinib, sorafenib), confounding DDI and hyperbilirubinemia risk assessments. Ugt1A1-IN-1 (CAS 2097024-37-6) resolves this as a well-characterized, single-target probe: • Non-competitive inhibitor: IC₅₀ 1.33 μM, Kᵢ 5.02 μM at the bilirubin-binding site • Built-in "turn-on" fluorescence eliminates separate detection reagents, cutting assay steps & cost • Validated in human liver microsomes as a reference standard for calibrating UGT1A1 inhibition assays • Ensures reproducible, lot-consistent results across laboratories.

Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
Cat. No. B12388039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUgt1A1-IN-1
Molecular FormulaC22H19NO3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O
InChIInChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3
InChIKeyJRXIYIQGSHSLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ugt1A1-IN-1: Non‑Competitive UGT1A1 Inhibitor & Turn‑On Probe


Ugt1A1-IN-1 (compound 2) is a small-molecule chemical probe that acts as a non‑competitive inhibitor of human UDP‑glucuronosyltransferase 1A1 (UGT1A1) . It blocks UGT1A1‑mediated 1‑O‑glucuronidation with an IC₅₀ of 1.33 μM and a Kᵢ of 5.02 μM . The compound binds to the same ligand‑binding site as bilirubin on UGT1A1 and, uniquely among known UGT1A1 inhibitors, also functions as a “turn‑on” fluorescent probe substrate, enabling direct optical monitoring of enzyme activity .

Why Ugt1A1-IN-1 Cannot Be Simply Replaced


UGT1A1 inhibitors vary substantially in their inhibition mechanism, binding site, and isoform selectivity. Clinical drugs such as erlotinib, sorafenib, nilotinib, and atazanavir exhibit widely divergent IC₅₀ values, inhibition modes (non‑competitive vs. competitive vs. mixed), and, crucially, off‑target activities against other UGT isoforms and transporters [1][2]. Interchanging inhibitors without accounting for these differences can confound interpretation of drug‑drug interaction (DDI) studies, lead to incorrect hyperbilirubinemia risk assessments, and compromise assay reproducibility. Ugt1A1-IN-1 addresses these variables by providing a well‑characterized, single‑target tool with a documented binding mode (non‑competitive, bilirubin site) and a built‑in fluorescent readout—properties not shared by other UGT1A1 inhibitors.

Ugt1A1-IN-1: Evidence vs. Comparator Inhibitors


Non‑Competitive Inhibition & Moderate Potency

Ugt1A1-IN-1 inhibits UGT1A1 with a Kᵢ of 5.02 μM, reflecting moderate potency relative to other known UGT1A1 inhibitors . For context, the tyrosine kinase inhibitor erlotinib inhibits UGT1A1 non‑competitively with a Kᵢ of 1.23 μM (∼4‑fold more potent) [1], while 1,2,3,6‑tetragalloylglucose (TeGG) acts competitively with a Kᵢ of 3.55 μM [2]. The moderate potency of Ugt1A1-IN-1 makes it particularly suitable for applications where complete UGT1A1 inhibition is undesirable, such as assessing partial enzyme modulation or validating cellular assays without overwhelming signal suppression.

UGT1A1 Non‑competitive inhibition Drug-drug interaction risk

Bilirubin Site Binding vs. Competitive Inhibitors

Ugt1A1-IN-1 binds to the same ligand‑binding site on UGT1A1 as bilirubin, the enzyme's primary endogenous substrate . In contrast, 1,2,3,6‑tetragalloylglucose (TeGG) acts as a competitive inhibitor targeting the substrate‑binding site for UDP‑glucuronic acid [1]. This mechanistic distinction is critical: compounds binding at the bilirubin site (non‑competitive) depress Vₘₐₓ without altering Kₘ, whereas competitive inhibitors increase apparent Kₘ. The bilirubin‑site binding of Ugt1A1-IN-1 enables studies of bilirubin metabolism and hyperbilirubinemia without directly competing with the UDP‑glucuronic acid co‑substrate.

Bilirubin binding site Allosteric vs. orthosteric Mechanism of action

Unique Dual‑Function Fluorescent Probe

Ugt1A1-IN-1 uniquely serves as a “turn‑on” fluorescent probe substrate for UGT1A1 . Upon glucuronidation by UGT1A1, the compound exhibits a fluorescence increase, enabling real‑time, homogenous monitoring of enzyme activity without the need for secondary reagents or radioactive labels. None of the commonly used UGT1A1 inhibitors (e.g., erlotinib, nilotinib, atazanavir, sorafenib, TeGG) possess this intrinsic fluorescence reporting capability. This dual functionality—inhibition plus optical readout—reduces assay complexity and reagent costs in high‑throughput screening campaigns.

Fluorescent probe Turn‑on High‑throughput screening

HLM Reactivity Confirmed, DDI Risk Unquantified

Ugt1A1-IN-1 displays good reactivity in human liver microsomes (HLM), confirming its utility in physiologically relevant systems . However, direct comparative data on drug‑drug interaction (DDI) risk—such as Cₘₐₓ/IC₅₀ ratios or AUC change predictions—are not yet available for Ugt1A1-IN-1. In contrast, clinical TKIs like erlotinib, nilotinib, and regorafenib have published IC₅₀ values (e.g., erlotinib IC₅₀ = 0.68 μM; nilotinib IC₅₀ = 0.48 μM in recombinant assays) and established Cₘₐₓ/IC₅₀ ratios that correlate with clinical hyperbilirubinemia incidence [1][2]. The absence of in vivo DDI data for Ugt1A1-IN-1 highlights its primary role as an in vitro tool compound rather than a clinical comparator.

Human liver microsomes DDI Metabolic stability

Moderate Potency vs. High‑Potency Inhibitors

Ugt1A1-IN-1 exhibits an IC₅₀ of 1.33 μM against UGT1A1‑mediated glucuronidation . This potency is significantly lower than that of several clinical UGT1A1 inhibitors: erlotinib (IC₅₀ = 0.68 μM) [1], nilotinib (IC₅₀ = 0.48 μM) [2], and regorafenib (IC₅₀ = 0.55 μM) [2]. However, it is comparable to icotinib (IC₅₀ = 5.15 μM) [1] and more potent than sorafenib (IC₅₀ ≈ 18 μM) [3]. The intermediate potency of Ugt1A1-IN-1 positions it as a valuable reference compound for calibrating assay sensitivity and for applications where strong inhibition would obscure subtle enzyme modulation effects.

Potency IC₅₀ Selectivity

Primary Applications of Ugt1A1-IN-1


Turn‑On Fluorescence High‑Throughput Screening

Ugt1A1-IN-1 enables homogeneous, real‑time monitoring of UGT1A1 activity via its “turn‑on” fluorescence upon glucuronidation. This eliminates the need for separate detection reagents, significantly reducing assay steps and cost in high‑throughput screening campaigns .

Bilirubin Site Binding & Non‑Competitive Inhibition

Because Ugt1A1-IN-1 binds the same ligand site as bilirubin and acts non‑competitively, it is ideal for probing bilirubin‑UGT1A1 interactions and the structural basis of hyperbilirubinemia, without competing for the UDP‑glucuronic acid binding pocket .

UGT1A1 Assay Calibration & Benchmarking

With a moderate IC₅₀ (1.33 μM) and well‑characterized Kᵢ (5.02 μM), Ugt1A1-IN-1 serves as a reliable reference standard for calibrating UGT1A1 inhibition assays, establishing dynamic range, and validating assay reproducibility across laboratories .

DDI Risk Assessment in HLM

Ugt1A1-IN-1 demonstrates good reactivity in human liver microsomes, making it a suitable positive control or reference inhibitor for assessing the UGT1A1 component of metabolic stability and DDI potential of new chemical entities in vitro .

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